2,4,6-Tri-sec-butylphenol
CAS No.: 5892-47-7
Cat. No.: VC3889359
Molecular Formula: C18H30O
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5892-47-7 |
|---|---|
| Molecular Formula | C18H30O |
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | 2,4,6-tri(butan-2-yl)phenol |
| Standard InChI | InChI=1S/C18H30O/c1-7-12(4)15-10-16(13(5)8-2)18(19)17(11-15)14(6)9-3/h10-14,19H,7-9H2,1-6H3 |
| Standard InChI Key | LAVMWOGIDKQCDK-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC |
| Canonical SMILES | CCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC |
Introduction
Chemical Identification and Basic Properties
2,4,6-Tri-sec-butylphenol is an alkylated phenol derivative with the molecular formula and a molecular weight of 262.43 g/mol . Its IUPAC name is 2,4,6-tris(butan-2-yl)phenol, reflecting the substitution pattern of sec-butyl groups (-CHCH(CHCH)) at the 2, 4, and 6 positions of the phenolic ring . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 0.912 g/cm³ | |
| Boiling Point | 326.1°C at 760 mmHg | |
| Flash Point | 146.9°C | |
| Melting Point | ~35°C | |
| LogP (Partition Coeff.) | 5.93 |
The compound’s high hydrophobicity (LogP = 5.93) and low water solubility stem from its bulky alkyl substituents, which hinder hydrogen bonding with water molecules .
Synthesis and Industrial Production
Alkylation of Phenol
The primary synthesis route involves Friedel-Crafts alkylation of phenol with sec-butylating agents. For example, aluminum halides (AlX) catalyze the reaction at elevated temperatures (169.9°C) over 24 hours, yielding 2,4,6-tri-sec-butylphenol with moderate efficiency . Alternative methods employ sulfuric acid or methyl tert-butyl ether as alkylating agents, though these may produce mixed isomers requiring purification .
Byproduct Considerations
Industrial production of mono- or di-alkylated phenols (e.g., 2,4-di-sec-butylphenol) often generates 2,4,6-tri-sec-butylphenol as a byproduct . For instance, incomplete alkylation in the presence of excess isobutylene leads to tertiary substitution patterns, necessitating chromatographic or distillation-based separation .
Molecular Structure and Reactivity
Steric Hindrance Effects
The sec-butyl groups create significant steric hindrance around the phenolic hydroxyl group, reducing its acidity (pKa ~12) compared to unsubstituted phenol (pKa ~10) . This steric shielding also limits oxidative degradation, enhancing the compound’s utility as an antioxidant.
Radical Scavenging Mechanism
As an antioxidant, 2,4,6-tri-sec-butylphenol donates hydrogen atoms to peroxyl radicals (ROO- ), forming stable phenoxy radicals that terminate chain reactions :
The electron-donating sec-butyl groups stabilize the phenoxy radical through hyperconjugation, prolonging antioxidant activity .
Toxicological and Environmental Profile
Mammalian Toxicity
A 24-month rat study revealed dose-dependent hepatotoxicity at concentrations ≥100 ppm :
| Dose (ppm) | Observed Effects | Severity by Sex |
|---|---|---|
| 30 | No adverse effects | - |
| 100 | Mild microcytic anemia | Female > Male |
| 300 | Elevated serum phospholipids, liver necrosis | Female > Male |
| 1000 | Severe liver injury, mortality | Female > Male |
Females exhibited greater susceptibility, possibly due to hormonal influences on hepatic metabolism .
Environmental Persistence
Modeling data predict moderate bioaccumulation (BCF = 23,200) and persistence in sediment (half-life >60 days) . While monitoring data are scarce, estimated marine concentrations near production sites reach 13 μg/L in water and 29 mg/kg in sediment, posing risks to aquatic organisms .
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